molecular formula C14H32AsI B14684013 Triethyl(octyl)arsanium iodide CAS No. 26451-95-6

Triethyl(octyl)arsanium iodide

Katalognummer: B14684013
CAS-Nummer: 26451-95-6
Molekulargewicht: 402.23 g/mol
InChI-Schlüssel: WFZCZTMCSJXGJA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl(octyl)arsanium iodide is an organoarsenic compound characterized by the presence of an arsenic atom bonded to three ethyl groups and one octyl group, with an iodide ion as the counterion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of triethyl(octyl)arsanium iodide typically involves the reaction of triethylarsine with an octyl halide, followed by the addition of iodine. The reaction can be represented as follows:

(C2H5)3As+C8H17X(C2H5)3AsC8H17X\text{(C}_2\text{H}_5)_3\text{As} + \text{C}_8\text{H}_{17}\text{X} \rightarrow \text{(C}_2\text{H}_5)_3\text{AsC}_8\text{H}_{17}\text{X} (C2​H5​)3​As+C8​H17​X→(C2​H5​)3​AsC8​H17​X

(C2H5)3AsC8H17X+I2(C2H5)3AsC8H17I\text{(C}_2\text{H}_5)_3\text{AsC}_8\text{H}_{17}\text{X} + \text{I}_2 \rightarrow \text{(C}_2\text{H}_5)_3\text{AsC}_8\text{H}_{17}\text{I} (C2​H5​)3​AsC8​H17​X+I2​→(C2​H5​)3​AsC8​H17​I

Where X is a halide such as chloride or bromide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Triethyl(octyl)arsanium iodide can undergo various chemical reactions, including:

    Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.

    Reduction: Reduction reactions can convert the arsenic center back to arsenic(III) or even arsenic(I) states.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like thiols, amines, or phosphines can replace the iodide ion under appropriate conditions.

Major Products Formed

    Oxidation: Arsenic(V) compounds such as triethyl(octyl)arsenic oxide.

    Reduction: Arsenic(III) or arsenic(I) compounds.

    Substitution: Various organoarsenic derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Triethyl(octyl)arsanium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.

Wirkmechanismus

The mechanism by which triethyl(octyl)arsanium iodide exerts its effects involves interactions with molecular targets such as proteins, enzymes, and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially disrupting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triethylarsine: Lacks the octyl group and has different reactivity and applications.

    Triethyl(octyl)phosphonium iodide: Similar structure but with phosphorus instead of arsenic.

    Triethyl(octyl)stannane: Contains tin instead of arsenic.

Uniqueness

Triethyl(octyl)arsanium iodide is unique due to the presence of both ethyl and octyl groups bonded to arsenic, which imparts distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

26451-95-6

Molekularformel

C14H32AsI

Molekulargewicht

402.23 g/mol

IUPAC-Name

triethyl(octyl)arsanium;iodide

InChI

InChI=1S/C14H32As.HI/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

WFZCZTMCSJXGJA-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCC[As+](CC)(CC)CC.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.